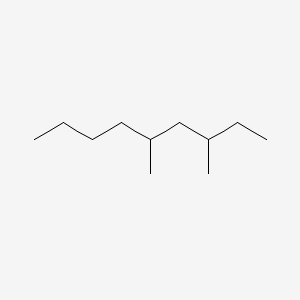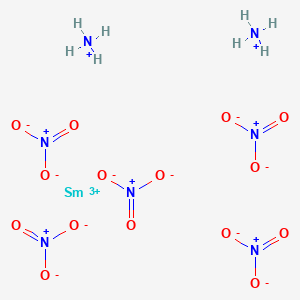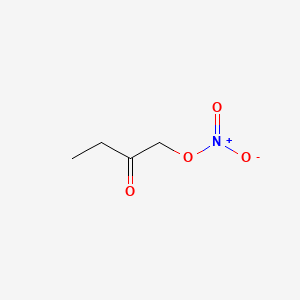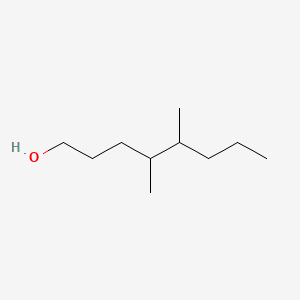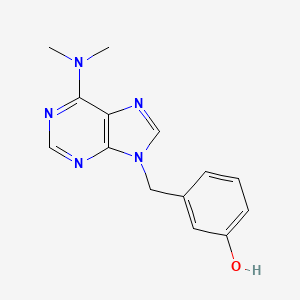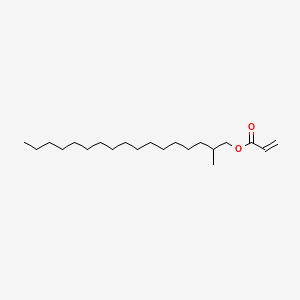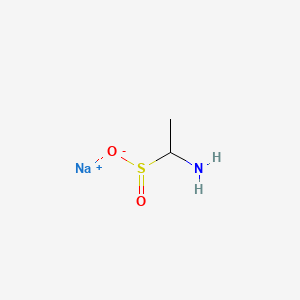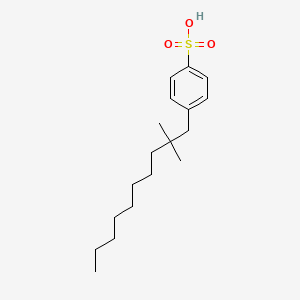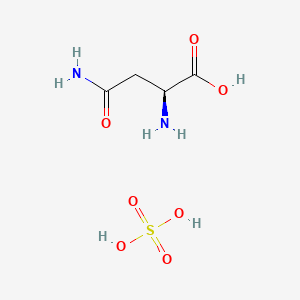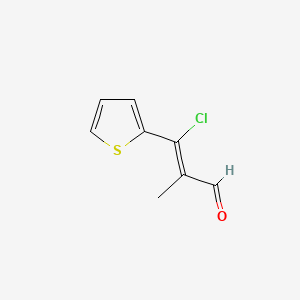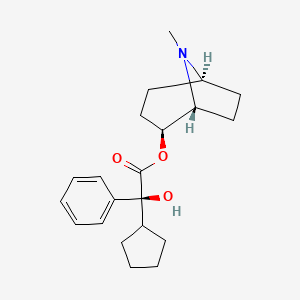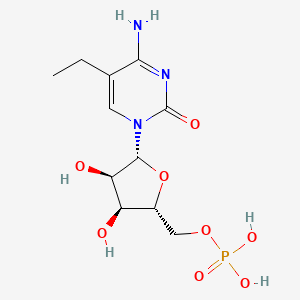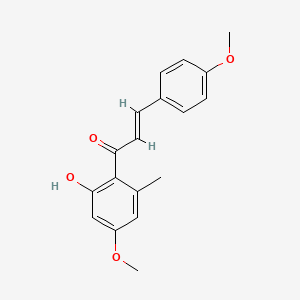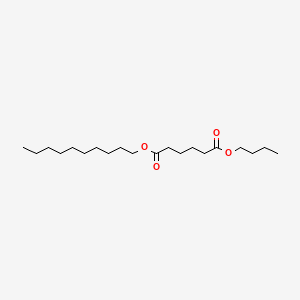
Butyl decyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl decyl adipate is an ester derived from adipic acid and butyl and decyl alcohols. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its low toxicity and biodegradability, making it an environmentally friendly alternative to traditional plasticizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl decyl adipate is synthesized through the esterification of adipic acid with butyl and decyl alcohols. The reaction typically involves heating adipic acid with the alcohols in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves a two-stage esterification process. Initially, adipic acid is reacted with a higher molecular weight alcohol to form a monoester. Subsequently, the monoester is further reacted with a lower molecular weight alcohol to produce the final diester product . This method ensures high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Butyl decyl adipate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water, leading to the formation of adipic acid and the corresponding alcohols .
Common Reagents and Conditions
Esterification: Adipic acid, butyl alcohol, decyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: this compound.
Hydrolysis: Adipic acid, butyl alcohol, decyl alcohol.
Scientific Research Applications
Butyl decyl adipate is widely used in various scientific research applications due to its unique properties:
Mechanism of Action
The primary mechanism by which butyl decyl adipate exerts its effects is through plasticization. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing their mobility and flexibility . This results in enhanced mechanical properties and processability of the material.
Comparison with Similar Compounds
Similar Compounds
- Dioctyl adipate
- Diisodecyl adipate
- Dioctyl azelate
- Dioctyl sebacate
Comparison
Butyl decyl adipate is unique due to its balanced properties of low toxicity, biodegradability, and effective plasticization. Compared to dioctyl adipate and diisodecyl adipate, it offers similar plasticizing efficiency but with a lower environmental impact . Its biodegradability also makes it a preferable choice over dioctyl azelate and dioctyl sebacate, which may have longer degradation times .
Properties
CAS No. |
71850-02-7 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-O-butyl 6-O-decyl hexanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-8-9-10-11-14-18-24-20(22)16-13-12-15-19(21)23-17-6-4-2/h3-18H2,1-2H3 |
InChI Key |
CQFSFICNQMMTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


